Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate
Description
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is a carbamate-protected aniline derivative featuring a bromo substituent at the para position and fluorine atoms at the ortho positions of the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of inhibitors for enzymes like Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT) . Its structural attributes—such as electron-withdrawing fluorine substituents and a bromine leaving group—make it versatile in nucleophilic aromatic substitution reactions and metal-catalyzed cross-couplings.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXHQUZTINRUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394130-18-7 | |
| Record name | tert-butyl N-(4-bromo-2,6-difluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of 4-bromo-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-2,6-difluoroaniline+tert-butyl chloroformate→tert-butyl (4-bromo-2,6-difluorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced with nucleophiles such as amines or thiols.
Biological Studies
The compound is utilized in biological research for studying enzyme inhibition and protein interactions. Notably, it has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase and GSK-3β kinase. These studies are crucial for developing potential therapeutic agents and understanding metabolic pathways.
Agrochemical Development
In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides. Its ability to inhibit specific enzymes makes it a candidate for developing environmentally friendly agricultural chemicals that target pests without harming beneficial organisms.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of neurotransmitters at synaptic junctions, which is beneficial in developing insecticides or therapeutic agents for neurodegenerative diseases.
Key Findings :
- IC50 Values : Studies report IC50 values indicating potent inhibition against GSK-3β kinase, highlighting its potential role in regulating cellular processes such as metabolism and cell proliferation.
Synthesis of Novel Compounds
The compound has been employed as a building block in synthesizing novel fluorinated compounds with enhanced biological activities. These derivatives are being explored for their potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural and molecular differences between tert-butyl (4-bromo-2,6-difluorophenyl)carbamate and its analogues:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : Fluorine (electron-withdrawing) in the target compound enhances electrophilicity at the para position, facilitating substitution reactions. In contrast, methyl or ethyl groups (electron-donating) in analogues like reduce reactivity but improve lipophilicity.
- Functional Group Differences: The benzyl carbamate () includes a CH₂ linker, increasing molecular weight (322.15 vs. The trifluoroacetamide derivative () lacks the tert-butyl carbamate’s stability under basic conditions.
Biological Activity
Tert-butyl (4-bromo-2,6-difluorophenyl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a brominated phenyl ring, and two fluorine atoms. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential biological activities, including as a prodrug or for various therapeutic interactions.
The biological activity of this compound can be attributed to its interactions with specific biomolecular targets. The compound may function through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function and affecting metabolic pathways.
- Receptor Modulation : The compound may interact with receptors to alter signal transduction pathways, potentially influencing cellular responses.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing bromine and fluorine have been shown to induce apoptosis in human leukemia and breast cancer cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives achieving values in the micromolar range .
- Antimicrobial Properties : Research indicates that related carbamates possess antibacterial activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values as low as 0.20 μg/mL . This suggests potential applications in treating bacterial infections.
- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases. These compounds may stabilize microtubules, which are crucial for neuronal health .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of carbamate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human acute lymphoblastic leukemia cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | CEM-13 (leukemia) | 0.45 |
| Doxorubicin | CEM-13 (leukemia) | 0.50 |
Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.20 |
| Escherichia coli | 0.50 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamate derivatives. Modifications in the bromine and fluorine substituents can significantly influence pharmacological properties:
- Bromine Substitution : Enhances lipophilicity and may improve cell membrane penetration.
- Fluorine Atoms : Increase metabolic stability and can enhance binding affinity to target proteins.
Comparative Analysis
A comparative analysis of related compounds highlights the unique position of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H12BrF2NO2 | Unique combination of bromine and difluoro groups; potential for high biological activity. |
| Tert-butyl (4-chloro-2,6-difluorophenyl)carbamate | C12H14ClF2NO2 | Chlorine instead of bromine; varied biological effects observed. |
| Tert-butyl (4-bromo-3-fluorophenyl)carbamate | C12H14BrFNO2 | Different fluorine positioning; affects reactivity and binding properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
